molecular formula C11H20N2O2 B1321536 (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 1363381-77-4

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No.: B1321536
CAS No.: 1363381-77-4
M. Wt: 212.29 g/mol
InChI Key: JVEKOTXBPDKXPQ-UHFFFAOYSA-N
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Description

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods highlight the versatility and efficiency of modern synthetic techniques in producing azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives.

Scientific Research Applications

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Cyclopropylamine: A simpler compound with a cyclopropyl group but lacking the azetidine ring.

    tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the azetidine and cyclopropyl moieties.

Uniqueness

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is unique due to its combination of the azetidine ring, cyclopropyl group, and tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEKOTXBPDKXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.84 g (5.31 mmol) of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine dissolved in 100 ml of ethanol was added 1.5 g of 10% palladium-carbon, followed by overnight catalytic hydrogenation at room temperature under normal pressure. After removal of the catalyst by filtration, the solvent was evaporated to yield quantitative amount of the title compound.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

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